

A Comparative Guide to the Structure-Activity Relationship of Dicafeoylquinic Acid Isomers

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Compound of Interest

Compound Name: *Isochlorogenic acid*

CAS No.: 534-61-2

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Dicafeoylquinic acids (diCQAs) are a class of polyphenolic compounds found in various plants, renowned for their wide-ranging pharmacological activities. The specific arrangement of the two caffeoyl groups on the quinic acid core gives rise to several isomers, with 3,4-dicafeoylquinic acid (3,4-diCQA), 3,5-dicafeoylquinic acid (3,5-diCQA), and 4,5-dicafeoylquinic acid (4,5-diCQA) being among the most studied. These structural nuances significantly influence their biological efficacy. This guide provides an objective comparison of the biological activities of these isomers, supported by experimental data, to aid in research and drug development endeavors.

Comparative Analysis of Biological Activities

The therapeutic potential of diCQA isomers is rooted in their diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and antiviral effects. The following sections summarize the available quantitative data, offering a comparative overview of the isomers' performance.

Antioxidant Activity

The antioxidant capacity of diCQAs is a cornerstone of their protective effects against oxidative stress-related diseases. This activity is largely attributed to the presence of two catechol moieties, which are potent radical scavengers. Generally, dicaffeoylquinic acids exhibit greater antioxidant activity than monocaffeoylquinic acids due to the increased number of hydroxyl groups available for radical scavenging.[1] Among the diCQA isomers, subtle structural differences in the positioning of the caffeoyl groups influence their antioxidant potential. Some studies suggest that 4,5-diCQA exhibits superior antioxidant activity compared to 3,4-diCQA and 3,5-diCQA in certain assays.[1][2]

Isomer	Assay	IC50/EC50	Reference
3,4-diCQA	DPPH Radical Scavenging	EC50: 68.91 µg/mL	[2]
Ferric Reducing Antioxidant Power (FRAP)	EC50: 2.18 µg/mL	[2]	
3,5-diCQA	DPPH Radical Scavenging	IC50: 4.26 µg/mL	[3]
ABTS Radical Scavenging	TEAC: 0.9974	[3]	
Ferric Reducing Antioxidant Power (FRAP)	3.84 mmol Trolox equivalent/g	[3]	
4,5-diCQA	DPPH Radical Scavenging	IC50: 19.8 µM	[3]

Note: Direct comparison of values should be made with caution due to potential variations in experimental conditions between studies. IC50/EC50 values represent the concentration required to achieve 50% of the maximal effect. TEAC stands for Trolox Equivalent Antioxidant Capacity.

Anti-inflammatory Activity

DiCQA isomers have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators. For instance, 4,5-diCQA has been shown to inhibit the expression of nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][4] This effect is mediated through the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][4] Similarly, 3,5-diCQA has been found to attenuate microglial activation-mediated neuroinflammation.[5] While direct comparative IC50 values for NO inhibition by all three isomers are not readily available in a single study, the available data indicates their potential as anti-inflammatory agents.

Isomer	Cell Line	Effect	Mechanism	Reference
3,5-diCQA	BV2 microglia	Reduced microglial activation and pro-inflammatory cytokine production.	Suppression of MCP3/JAK2/STAT3 signaling.	[5]
4,5-diCQA	RAW 264.7	Significantly inhibited LPS-induced NO, PGE2, TNF-α, IL-1β, and IL-6 expression.	Suppression of NF-κB and MAPK pathways.	[1][4]

Neuroprotective Activity

The neuroprotective effects of diCQA isomers are linked to their ability to mitigate oxidative stress and its detrimental consequences in neuronal cells. Studies have shown that 3,5-diCQA and 3,4-diCQA can protect SH-SY5Y neuroblastoma cells from hydrogen peroxide-induced cell death.[6] 3,5-diCQA was found to attenuate neuronal death and caspase-3 activation, as well as restore intracellular glutathione levels.[6] While comprehensive comparative EC50 values are limited, the available data highlights the potential of these compounds in neuroprotection.

Isomer	Cell Line	Protective Effect	EC50	Reference
3,4-diCQA	SH-SY5Y	Protection against H ₂ O ₂ -induced cell death.	Not explicitly stated in the comparative study.	[6]
3,5-diCQA	SH-SY5Y	Protection against H ₂ O ₂ -induced cell death.	Showed significant protective effects.	[6]
Derivatives of diCQAs	SH-SY5Y	Cytoprotective effects against H ₂ O ₂ -induced cell death.	Ranged from 15.36 ± 0.52 μM to 72.74 ± 1.01 μM for different derivatives.	[7]

Antiviral Activity

DiCQA isomers have emerged as potent inhibitors of viral replication, particularly against the human immunodeficiency virus type 1 (HIV-1) and respiratory syncytial virus (RSV). Their primary mechanism against HIV-1 is the inhibition of the integrase enzyme, which is crucial for the integration of the viral genome into the host cell's DNA.[3] All tested dicaffeoylquinic acids inhibit HIV-1 replication at concentrations between 1 to 6 μM and inhibit HIV-1 integrase in vitro at submicromolar concentrations.[1]

Isomer	Virus	Target	IC50/EC50	Reference
3,4-diCQA	HIV-1	Integrase	150 - 840 nM (range for diCQAs)	[2][3]
HIV-1	Replication	2 - 12 μ M (range for diCQAs)	[2][3]	
3,5-diCQA	HIV-1	Integrase	150 - 840 nM (range for diCQAs)	[2][3]
HIV-1	Replication	2 - 12 μ M (range for diCQAs)	[2][3]	
4,5-diCQA	HIV-1	Integrase	150 - 840 nM (range for diCQAs)	[2][3]
HIV-1	Replication	2 - 12 μ M (range for diCQAs)	[2][3]	

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed methodologies for key experiments are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.

- Preparation of Reagents:
 - Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
 - Prepare various concentrations of the diCQA isomer in methanol.
- Assay Procedure:

- Mix a solution of the diCQA isomer with the DPPH solution.
- Incubate the mixture in the dark at room temperature for 30 minutes.
- Measure the absorbance of the solution at 517 nm using a spectrophotometer.
- Calculation:
 - The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [
$$\frac{A_{control} - A_{sample}}{A_{control}}$$
]
] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
 - The IC50 value is determined from a plot of inhibition percentage against the concentration of the test compound.

Anti-inflammatory Activity in RAW 264.7 Macrophages (Nitric Oxide Inhibition)

This assay evaluates the ability of diCQA isomers to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

- Cell Culture:
 - Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Assay Procedure:
 - Seed the cells in a 96-well plate and allow them to adhere overnight.

- Pre-treat the cells with various concentrations of the diCQA isomer for 1-2 hours.
- Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
- Measurement of Nitric Oxide:
 - Collect the cell culture supernatant.
 - Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent system. The absorbance is measured at approximately 540 nm.
- Calculation:
 - A standard curve is prepared using known concentrations of sodium nitrite.
 - The concentration of nitrite in the samples is determined from the standard curve.
 - The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined.

Antiviral Plaque Reduction Assay

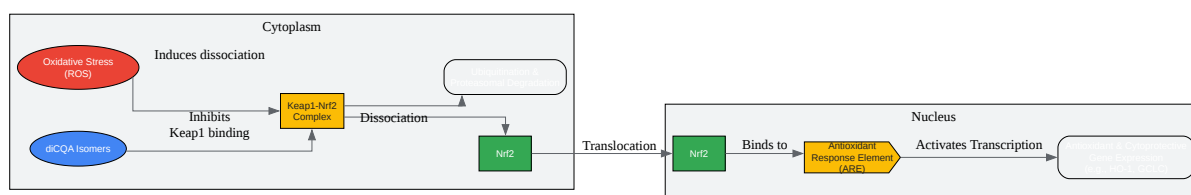
This assay is used to determine the concentration of an antiviral agent that is required to reduce the number of viral plaques by 50%.

- Cell and Virus Preparation:
 - Seed host cells (e.g., Vero cells for RSV) in multi-well plates to form a confluent monolayer.
 - Prepare serial dilutions of the virus stock.
- Infection and Treatment:
 - Pre-incubate the virus with different concentrations of the diCQA isomer for 1 hour at 37°C.
 - Infect the cell monolayer with the virus-compound mixture.

- After an adsorption period (e.g., 1-2 hours), remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
- Incubation and Visualization:
 - Incubate the plates for several days until visible plaques (zones of cell death) are formed.
 - Fix the cells (e.g., with formalin) and stain them (e.g., with crystal violet) to visualize the plaques.
- Plaque Counting and Calculation:
 - Count the number of plaques in each well.
 - The percentage of plaque reduction is calculated for each compound concentration compared to the virus control (no compound).
 - The IC50 value is determined as the concentration of the compound that reduces the number of plaques by 50%.

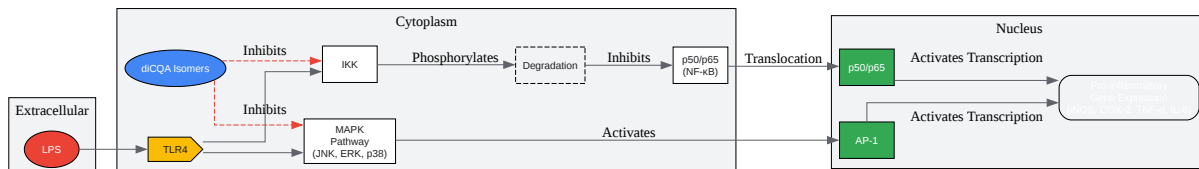
Mandatory Visualizations

Signaling Pathway Diagrams



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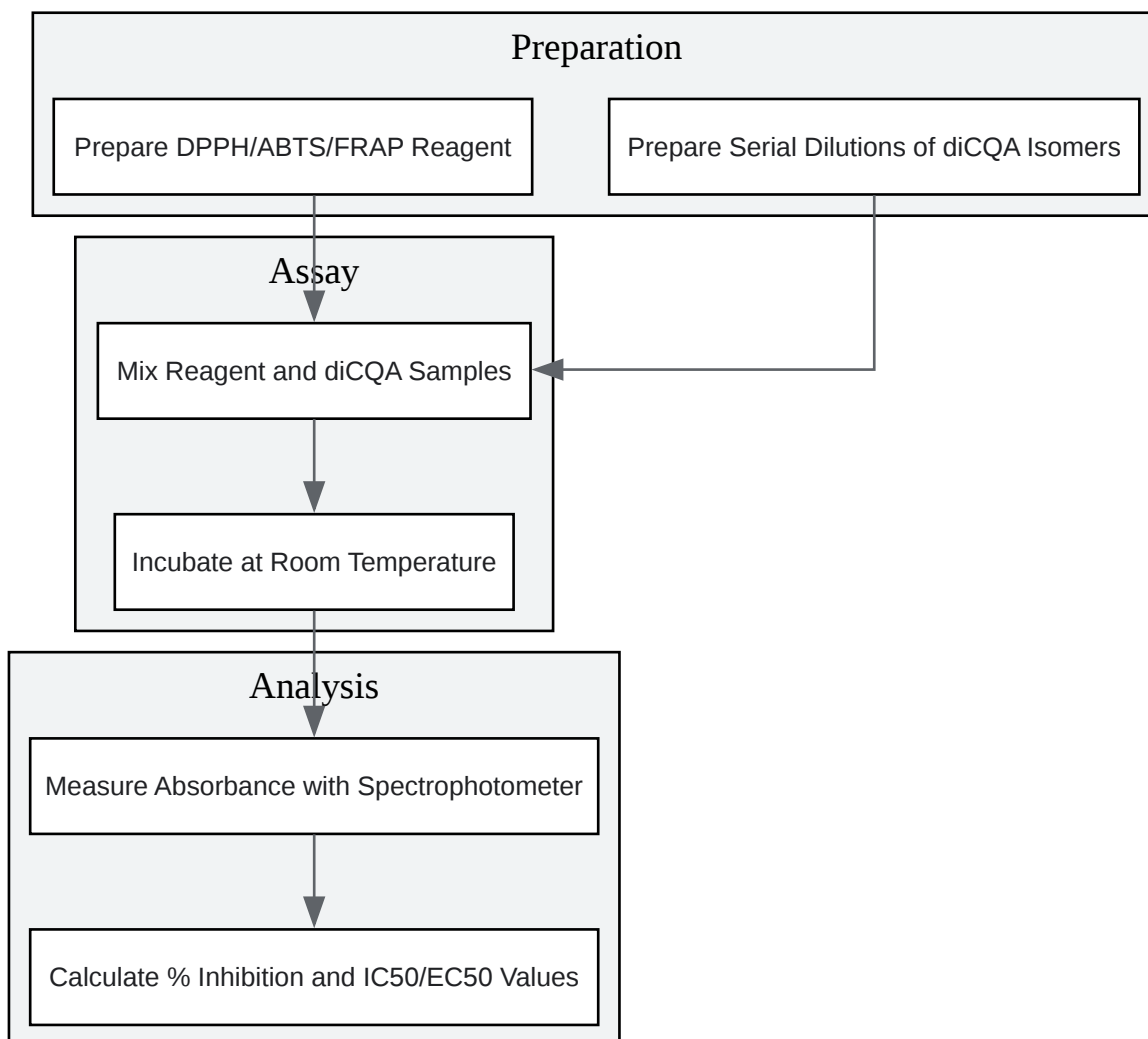
Caption: Nrf2 signaling pathway activation by diCQA isomers.



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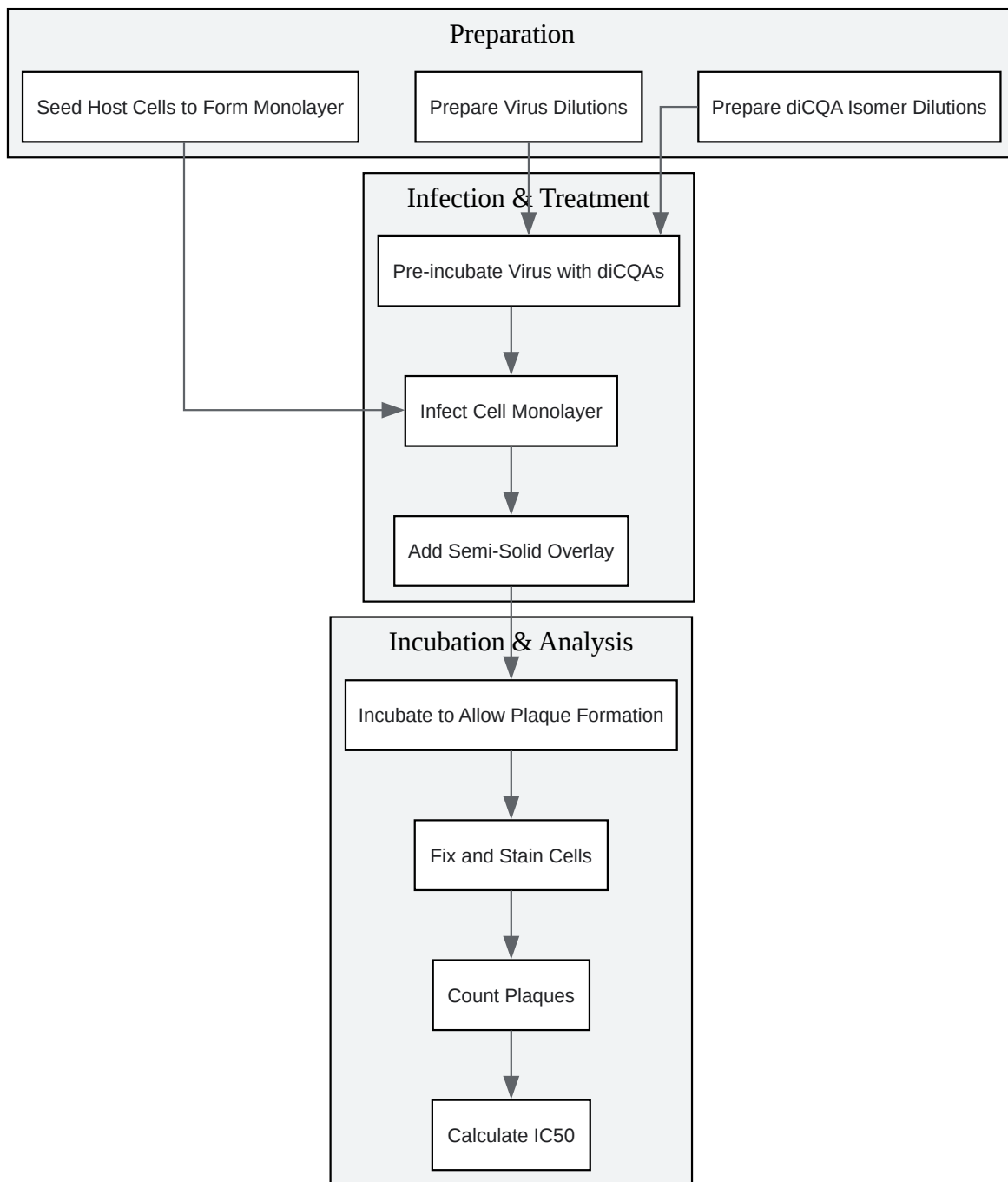
Caption: Inhibition of NF-κB and MAPK signaling by diCQA isomers.

Experimental Workflow Diagrams



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Caption: Experimental workflow for antioxidant activity assessment.



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Caption: Experimental workflow for antiviral plaque reduction assay.

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